molecular formula C18H19NO2 B4401732 4-(allyloxy)-N-(1-phenylethyl)benzamide

4-(allyloxy)-N-(1-phenylethyl)benzamide

Cat. No. B4401732
M. Wt: 281.3 g/mol
InChI Key: ZHXYUAKOSAIJLV-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-(1-phenylethyl)benzamide, also known as APEB, is a synthetic compound that belongs to the family of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. APEB has been extensively studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

4-(allyloxy)-N-(1-phenylethyl)benzamide exerts its effects through the modulation of the glutamatergic system. It acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity and memory formation. This compound enhances the activity of the AMPA receptor, leading to an increase in synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound can also modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and emotional processing.

Advantages and Limitations for Lab Experiments

4-(allyloxy)-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over the dose and purity of the compound. This compound has also been extensively studied in animal models, making it a reliable candidate for future studies. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.

Future Directions

There are several future directions for the study of 4-(allyloxy)-N-(1-phenylethyl)benzamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for chronic pain and inflammatory diseases. Additionally, future studies can focus on the optimization of the synthesis method to improve the yield and purity of this compound. Finally, the potential toxicity and side effects of this compound need to be carefully evaluated in future studies to ensure its safety for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Future studies can focus on further investigating its potential therapeutic applications, optimizing the synthesis method, and evaluating its potential toxicity and side effects.

Scientific Research Applications

4-(allyloxy)-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

N-(1-phenylethyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-13-21-17-11-9-16(10-12-17)18(20)19-14(2)15-7-5-4-6-8-15/h3-12,14H,1,13H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXYUAKOSAIJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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